Myrciacitrin III
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Overview
Description
Myrciacitrin III is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 5', methyl group at positions 6 and 8 and a beta-D-glucopyranosyloxy residue at position 2'. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a trihydroxyflavanone, a flavanone glycoside, a monosaccharide derivative and a beta-D-glucoside.
Scientific Research Applications
Aldose Reductase Inhibitory Activity
Aldose Reductase Inhibitors from Myrcia multiflora
Myrciacitrin III, along with other compounds isolated from Myrcia multiflora, demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. This suggests a potential application in managing diabetes-related issues (Matsuda, Nishida, & Yoshikawa, 2002).
Antidiabetic Principles from Brazilian Natural Medicine
A study focusing on the leaves of Myrcia multiflora, used in traditional Brazilian medicine for diabetes, found that this compound, among other compounds, shows inhibitory activities against aldose reductase and alpha-glucosidase, key enzymes in carbohydrate metabolism (Yoshikawa et al., 1998).
Antioxidant and Anti-inflammatory Properties
Quercitrin and Anti-inflammatory Effects
Research on quercitrin, a related compound, suggests anti-inflammatory activities in experimental colitis, with potential implications for this compound in managing inflammatory conditions (Camuesco et al., 2004).
Antioxidant, Anti-inflammatory, and Antifibrotic Activity
Myricitrin, another related compound, has shown significant antioxidant, anti-inflammatory, and antifibrotic activities, suggesting similar potential benefits for this compound (Domitrović et al., 2015).
Inhibition of Prostate Cancer Cell Line
Studies on myricetin and myricitrin indicate their role in inhibiting proliferation and inducing apoptosis in carcinogenic cells, which could be relevant to this compound's potential in cancer research (Xu et al., 2013).
Properties
Molecular Formula |
C23H26O11 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H26O11/c1-8-17(27)9(2)22-16(18(8)28)12(26)6-14(32-22)11-5-10(25)3-4-13(11)33-23-21(31)20(30)19(29)15(7-24)34-23/h3-5,14-15,19-21,23-25,27-31H,6-7H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1 |
InChI Key |
VOYSOOOEBGYFAP-UZLUQKTDSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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